molecular formula C10H15N3O3S B5869340 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol

5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol

Cat. No. B5869340
M. Wt: 257.31 g/mol
InChI Key: POCZRBFLZSHNOW-UHFFFAOYSA-N
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Description

5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a pyridinol derivative that has been shown to possess a range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.

Mechanism of Action

The mechanism of action of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol is not fully understood. However, studies have shown that 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is involved in the production of prostaglandins, which are involved in the inflammatory response. MMPs are involved in tissue remodeling and are overexpressed in various types of cancer. Inhibition of these enzymes by 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol may contribute to its anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects:
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol can inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria. In vivo studies have shown that 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol can reduce inflammation, inhibit tumor growth, and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol is its broad range of pharmacological activities. This makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively low toxicity, which makes it a safer alternative to other drugs. However, there are also some limitations to using 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol in lab experiments. One limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its instability in acidic conditions, which can affect its activity.

Future Directions

There are several future directions for research on 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol. One area of research is the development of new formulations of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol that improve its solubility and stability. Another area of research is the identification of new targets for 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol, which could expand its therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol and its potential side effects. Overall, 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol involves the reaction of 2-hydroxypyridine with 4-methylpiperazine in the presence of a sulfonating agent. The resulting product is then purified by column chromatography to obtain pure 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol. The synthesis method has been optimized to produce high yields of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol with high purity.

Scientific Research Applications

5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
Another area of research is the antitumor activity of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol. Studies have shown that 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol can induce apoptosis in cancer cells, inhibit tumor growth, and reduce the metastatic potential of cancer cells. This makes 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol a potential candidate for the treatment of various types of cancer.
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol has also been studied for its antibacterial activity. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. This makes 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)17(15,16)9-2-3-10(14)11-8-9/h2-3,8H,4-7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCZRBFLZSHNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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